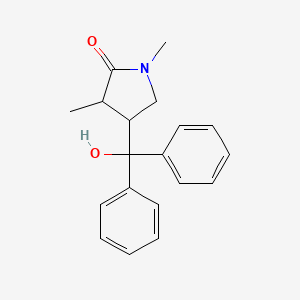![molecular formula C11H18O B14584391 Spiro[bicyclo[4.3.1]decane-10,2'-oxirane] CAS No. 61244-53-9](/img/structure/B14584391.png)
Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic decane ring system fused with an oxirane (epoxide) ring. The spirocyclic configuration, where two rings are connected through a single carbon atom, imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] typically involves the formation of the bicyclic decane structure followed by the introduction of the oxirane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the bicyclic structure. Subsequent epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) can introduce the oxirane ring.
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxolane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxepane]
Uniqueness
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other spirocyclic compounds. The oxirane ring’s strained three-membered structure makes it highly reactive, enabling a wide range of chemical transformations.
Properties
CAS No. |
61244-53-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[bicyclo[4.3.1]decane-10,2'-oxirane] |
InChI |
InChI=1S/C11H18O/c1-2-5-10-7-3-6-9(4-1)11(10)8-12-11/h9-10H,1-8H2 |
InChI Key |
HYXYUTMZARZABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)C23CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



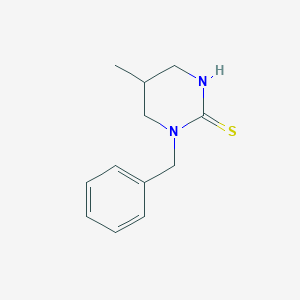
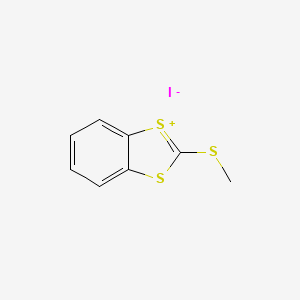
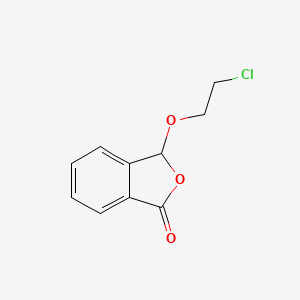
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

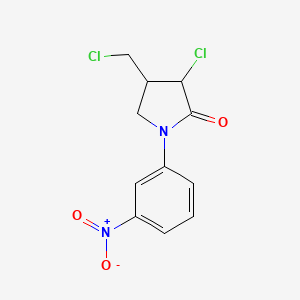
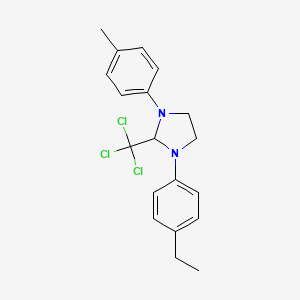
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
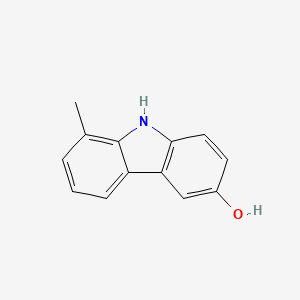

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
